molecular formula C18H21NO5 B1261696 Berkeleyamide D

Berkeleyamide D

Cat. No. B1261696
M. Wt: 331.4 g/mol
InChI Key: KYPWBBBOBAOGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berkeleyamide D is a natural product found in Talaromyces ruber with data available.

Scientific Research Applications

Synthesis and Structural Analysis

The research on Berkeleyamide D has primarily focused on its synthesis and structural analysis. Komori et al. (2014) achieved the first synthesis of Berkeleyamide D, implementing methods like Darzens reaction and spirocyclization, and determined the absolute configurations of its enantiomers using the vibrational circular dichroism exciton chirality method (Komori et al., 2014). Jo and Han (2017) described a biomimetic total synthesis of Berkeleyamide D, constructing its spirocyclic core via sequential epoxidations and late-stage cyclization (Jo & Han, 2017). Mizutani et al. (2016) improved upon this synthesis, removing an inefficient acylation step and achieving a higher overall yield (Mizutani et al., 2016).

Bioactive Compounds Research

Berkeleyamide D is part of a group of compounds isolated from Penicillium rubrum, a fungus found in extreme environments. Stierle et al. (2008) reported the isolation and structural elucidation of Berkeleyamides A-D from this fungus, which are part of a larger group of bioactive compounds (Stierle et al., 2008). Tanaka et al. (2021) achieved the enantioselective total synthesis of Berkeleyamide D, along with other compounds, and found these synthetic spirocyclic lactam compounds to have moderate inhibitory activity against amyloid-β aggregation, suggesting potential applications in Alzheimer's disease treatment (Tanaka et al., 2021).

Potential Biomedical Applications

The potential biomedical applications of Berkeleyamide D are still being explored. Its moderate inhibitory effect on amyloid-β aggregation, as indicated by Tanaka et al. (2021), suggests it could have therapeutic value in neurodegenerative diseases like Alzheimer's (Tanaka et al., 2021).

properties

Product Name

Berkeleyamide D

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C18H21NO5/c1-11(2)10-17(23)15(21)18(16(22)19-17)14(20)9-13(24-18)8-12-6-4-3-5-7-12/h3-7,9,11,15,21,23H,8,10H2,1-2H3,(H,19,22)

InChI Key

KYPWBBBOBAOGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(C2(C(=O)C=C(O2)CC3=CC=CC=C3)C(=O)N1)O)O

synonyms

berkeleyamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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